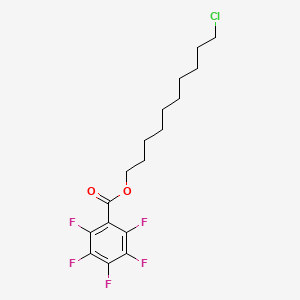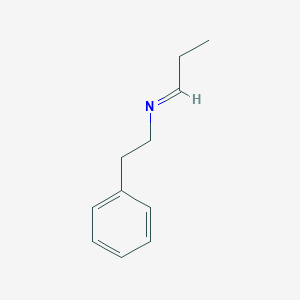
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate typically involves the reaction of 10-chlorodecanol with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out under nucleophilic substitution conditions, where the hydroxyl group of 10-chlorodecanol reacts with the acyl chloride group of 2,3,4,5,6-pentafluorobenzoyl chloride to form the ester linkage . The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Analyse Des Réactions Chimiques
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorodecyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 10-chlorodecanol and 2,3,4,5,6-pentafluorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the chlorodecyl group can be oxidized to a carboxylic acid or reduced to a decyl group.
Applications De Recherche Scientifique
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties, such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate involves its interaction with various molecular targets and pathways. The pentafluorobenzoate moiety can engage in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorobenzoic acid: This compound lacks the chlorodecyl group and is primarily used as a precursor in the synthesis of other fluorinated compounds.
2,3,4,5-Tetrafluorobenzoic acid: Similar to pentafluorobenzoic acid but with one less fluorine atom, affecting its reactivity and interactions.
10-Chlorodecyl benzoate: This compound lacks the fluorine atoms, resulting in different chemical and physical properties compared to this compound.
Propriétés
Numéro CAS |
253317-41-8 |
|---|---|
Formule moléculaire |
C17H20ClF5O2 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
10-chlorodecyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C17H20ClF5O2/c18-9-7-5-3-1-2-4-6-8-10-25-17(24)11-12(19)14(21)16(23)15(22)13(11)20/h1-10H2 |
Clé InChI |
ZKMAZQLQJOWAHS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCl)CCCCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)


![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)


![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)

![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)


